molecular formula C14H25N3O4S B2377103 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2320607-58-5

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2377103
CAS No.: 2320607-58-5
M. Wt: 331.43
InChI Key: ZTNANEHVIZNSKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the imidazole ring, possibly through a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonamide group, and a cyclopentyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the imidazole ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Complex Compounds

The versatility of sulfonamide compounds in the synthesis of complex heterocyclic compounds is well-documented. For example, Pätzel, Bohrisch, and Liebscher (1991) demonstrated the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines, showcasing the potential of sulfonamides as building blocks for creating a variety of biologically relevant structures Pätzel, M., Bohrisch, J., & Liebscher, J. (1991).

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives have been extensively studied for their antimicrobial and antiproliferative properties. Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives displaying significant cytotoxic activity against various cancer cell lines, underscoring the potential of sulfonamide modifications in developing antiproliferative agents Abd El-Gilil, S. M. (2019).

Enzymatic Inhibition

The role of sulfonamides in inhibiting carbonic anhydrases, enzymes pivotal in various physiological processes, highlights their therapeutic potential. Scozzafava et al. (2000) introduced a new class of positively charged, membrane-impermeant sulfonamides with selective inhibition for membrane-bound versus cytosolic carbonic anhydrase isozymes, offering a strategic approach to minimize side effects associated with non-selective inhibition Scozzafava, A., Briganti, F., Ilies, M., & Supuran, C. T. (2000).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-propan-2-ylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-12(2)17-9-13(15-11-17)22(19,20)16-10-14(21-8-7-18)5-3-4-6-14/h9,11-12,16,18H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNANEHVIZNSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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